molecular formula C11H14O2 B3015562 (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol CAS No. 2248200-18-0

(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol

Cat. No.: B3015562
CAS No.: 2248200-18-0
M. Wt: 178.231
InChI Key: WIYHESNAKWPUHH-MRVPVSSYSA-N
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Description

(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is a chiral organic compound featuring a benzofuran ring system. Compounds with benzofuran structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkylating agents.

    Introduction of the Propanol Side Chain: This step often involves enantioselective reduction or addition reactions to introduce the chiral center.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions would be tailored to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the benzofuran ring or the side chain.

    Substitution: Various substitution reactions can occur at the benzofuran ring or the propanol side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzofuran ketones, while reduction could produce various alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme interactions.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Possible use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring system might play a crucial role in binding to these targets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(1,3-Dihydro-2-benzofuran-3-yl)propan-1-ol
  • (2S)-2-(1,3-Dihydro-2-benzofuran-7-yl)propan-1-ol

Uniqueness

(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-(1,3-dihydro-2-benzofuran-5-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8,12H,5-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYHESNAKWPUHH-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(COC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(COC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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